[6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-yl](2-thienylmethyl)amine
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Overview
Description
6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-ylamine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thiopheno[2,3-e]pyrimidine core, and a thienylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-ylamine typically involves multi-step organic reactions. The process begins with the preparation of the thiopheno[2,3-e]pyrimidine core, followed by the introduction of the fluorophenyl group and the thienylmethylamine moiety. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- Thiosulfate
- N-Acetyl-L-tryptophan
Uniqueness
Compared to similar compounds, 6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-ylamine stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its combination of a fluorophenyl group and a thiopheno[2,3-e]pyrimidine core is particularly noteworthy, as it can influence the compound’s interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C17H12FN3S2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H12FN3S2/c18-12-5-3-11(4-6-12)15-8-14-16(23-15)17(21-10-20-14)19-9-13-2-1-7-22-13/h1-8,10H,9H2,(H,19,20,21) |
InChI Key |
RVSNCIOVQDHHSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC=NC3=C2SC(=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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